1-{3-[(Propan-2-yl)sulfanyl]propoxy}-4-propoxybenzene
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Overview
Description
1-{3-[(Propan-2-yl)sulfanyl]propoxy}-4-propoxybenzene is an organic compound that features a benzene ring substituted with propoxy and propan-2-yl sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(Propan-2-yl)sulfanyl]propoxy}-4-propoxybenzene typically involves the reaction of 4-propoxybenzene with 3-(propan-2-yl)sulfanylpropyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{3-[(Propan-2-yl)sulfanyl]propoxy}-4-propoxybenzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to remove the sulfanyl group.
Substitution: The propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride, potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: De-sulfanylated benzene derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Potential use in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-{3-[(Propan-2-yl)sulfanyl]propoxy}-4-propoxybenzene is not well-understood. it is believed to interact with molecular targets through its sulfanyl and propoxy groups, potentially affecting various biochemical pathways. Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(Propan-2-yl)-4-propoxybenzene-1-sulfonamide
- 3-(Propan-2-yl)-4-propoxybenzene-1-sulfonyl chloride
Uniqueness
1-{3-[(Propan-2-yl)sulfanyl]propoxy}-4-propoxybenzene is unique due to the presence of both propoxy and propan-2-yl sulfanyl groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.
Properties
CAS No. |
90184-16-0 |
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Molecular Formula |
C15H24O2S |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
1-(3-propan-2-ylsulfanylpropoxy)-4-propoxybenzene |
InChI |
InChI=1S/C15H24O2S/c1-4-10-16-14-6-8-15(9-7-14)17-11-5-12-18-13(2)3/h6-9,13H,4-5,10-12H2,1-3H3 |
InChI Key |
WQUZUAOEASOCHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)OCCCSC(C)C |
Origin of Product |
United States |
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